1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]
Description
3-(4-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)-1-(3-METHYLPHENYL)UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and urea functional groups.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-methyl-5-[(3-methylphenyl)carbamoylamino]phenyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C23H24N4O2/c1-15-6-4-8-18(12-15)24-22(28)26-20-11-10-17(3)21(14-20)27-23(29)25-19-9-5-7-16(2)13-19/h4-14H,1-3H3,(H2,24,26,28)(H2,25,27,29) |
InChI Key |
NYBZXWQJZLIRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)NC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)-1-(3-METHYLPHENYL)UREA typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isocyanate with 4-methyl-3-aminophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)-1-(3-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(4-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)-1-(3-METHYLPHENYL)UREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)-1-(3-METHYLPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)amino]phenol
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
Uniqueness
3-(4-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]AMINO}PHENYL)-1-(3-METHYLPHENYL)UREA is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple aromatic rings and urea functional groups contribute to its versatility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
